Ethyl 5-bromo-4-oxopentanoate
Description
Contextualization within Halogenated Ketoesters
Halogenated ketoesters are a class of organic compounds that contain a ketone, an ester functional group, and one or more halogen atoms. taylorandfrancis.com The position of the halogen relative to the carbonyl groups is a key structural feature, leading to subclasses such as α-halo, β-halo, and γ-halo ketoesters. Ethyl 5-bromo-4-oxopentanoate is a prime example of a γ-halogenated β-ketoester.
The reactivity of these compounds is largely influenced by the halogen's position. For instance, α-halo ketones are well-known for their enhanced reactivity in nucleophilic substitution reactions due to the inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond. nih.gov In γ-halo-β-ketoesters like this compound, the bromine atom is further from the ester carbonyl but is positioned on the carbon adjacent (alpha) to the ketone carbonyl. This proximity to the ketone group still renders the γ-carbon susceptible to nucleophilic attack. Furthermore, the presence of both a ketone and an ester allows for a wide range of chemical transformations, including reductions, oxidations, and condensation reactions.
Significance of γ-Halo-β-Ketoesters in Organic Synthesis
The class of γ-halo-β-ketoesters, including this compound, serves as crucial intermediates in the synthesis of a variety of more complex molecules, particularly heterocyclic compounds. nih.gov The two electrophilic centers—the γ-carbon bearing the halogen and the ketone carbonyl carbon—along with the enolizable protons alpha to the carbonyls, provide multiple sites for chemical reactions.
A significant application of these compounds is in the synthesis of furans via the Feist-Bénary reaction, which involves the base-catalyzed condensation of an α-halogenated ketone with a β-dicarbonyl compound. acs.org γ-Halo-β-ketoesters can undergo intramolecular versions of such reactions or react with other nucleophiles to form a diverse array of substituted heterocycles. For example, they are precursors for γ-anilino-β-ketoesters, which are valuable scaffolds in medicinal chemistry, formed through direct amination. nih.gov Research has shown that a methyl analog, mthis compound, can be successfully aminated in high yield. nih.gov
Furthermore, these compounds are used in the synthesis of cyclopropanes and can undergo ring-expansion reactions. acs.org The reduction of the keto group to a hydroxyl group, followed by intramolecular cyclization, can lead to the formation of γ-lactones, which are structural motifs found in various natural products. frontiersin.org
Historical Overview of Research on this compound
While a detailed historical timeline for this specific compound is not extensively documented in seminal reviews, the broader class of β-ketoesters has been a cornerstone of organic synthesis since the discovery of the Claisen condensation over a century ago. nih.gov The study of halogenated ketones and their reactions dates back many decades, with the Favorskii rearrangement and the haloform reaction being among the earliest named reactions in this field. nih.govnih.gov
The synthesis of γ-halo-β-ketoesters like this compound is typically achieved through the selective halogenation of the corresponding β-ketoester. A common laboratory method involves the bromination of ethyl 4-oxopentanoate (B1231505) (ethyl levulinate) using bromine (Br₂) in a suitable solvent like acetic acid, with controlled temperatures to ensure selective bromination at the γ-position. A patent from 2007 describes a process for producing 5-bromolevulinic acid esters, highlighting the industrial relevance of these compounds and the ongoing interest in optimizing their synthesis. google.com The development of methods for the stereoselective introduction of halogens into β-keto esters is a more recent and active area of research, driven by the demand for optically active halogen-containing molecules in drug design. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTCCISWRZQSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262168 | |
| Record name | Pentanoic acid, 5-bromo-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14594-25-3 | |
| Record name | Pentanoic acid, 5-bromo-4-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14594-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 5-bromo-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 Bromo 4 Oxopentanoate
Direct Bromination Approaches
Direct bromination focuses on introducing a bromine atom into the ethyl levulinate backbone. The position of bromination is critical, with the 5-position (alpha to the ketone) being the target for synthesizing Ethyl 5-bromo-4-oxopentanoate.
Bromination of Ethyl 4-oxopentanoate (B1231505) (Ethyl Levulinate) or Analogous Precursors
The most common method for synthesizing this compound is the direct bromination of ethyl levulinate. This reaction involves an electrophilic substitution on the carbon atom adjacent to the carbonyl group.
Molecular bromine (Br₂) is a frequently used reagent for this transformation. The reaction is typically performed by treating ethyl levulinate with bromine in a suitable solvent. This method is a standard procedure for the α-bromination of ketones.
The choice of solvent and reaction conditions plays a crucial role in the outcome of the bromination. Acetic acid is a commonly employed solvent for the bromination of ketones, including ethyl levulinate, often under controlled temperatures ranging from 0–25°C. nih.gov Other solvents like carbon tetrachloride and methanol (B129727) have also been reported. google.com The reaction proceeds through the enol or enolate form of the ester, which attacks the bromine. Acidic conditions, such as those provided by acetic acid or strong acids like sulfuric acid, can favor the formation of the enol, facilitating the reaction. nih.govresearchgate.net
A significant challenge in the bromination of ethyl levulinate is controlling the regioselectivity. The reaction can yield a mixture of isomers, primarily the desired this compound and the isomeric Ethyl 3-bromo-4-oxopentanoate. researchgate.net
The solvent system heavily influences the ratio of these products. For instance, using methanol or chloroform (B151607) as the solvent tends to favor the formation of the 5-bromo isomer. researchgate.netresearchgate.net In contrast, reactions carried out in ionic liquids can preferentially yield the 3-bromo derivative. researchgate.net Controlling the stoichiometry of bromine and the reaction time is also essential to prevent over-bromination, which leads to the formation of di-brominated byproducts. Careful temperature control, often between 0°C and 5°C, is another critical factor in minimizing side reactions.
Table 1: Influence of Solvent on the Bromination of Levulinate Esters
| Solvent | Major Product | Reference |
|---|---|---|
| Methanol (MeOH) | 5-bromo isomer | researchgate.netresearchgate.net |
| Chloroform (CHCl₃) | 5-bromo isomer | researchgate.net |
| Acetic Acid (AcOH) | α-brominated product | nih.gov |
Catalytic Systems and Reaction Conditions (e.g., in acetic acid)
Application of Alternative Bromination Reagents
To improve selectivity and handle a less hazardous reagent than molecular bromine, alternative brominating agents have been explored.
Copper(II) Bromide (CuBr₂) : CuBr₂ is an effective reagent for the selective α-bromination of ketones. mdma.ch The reaction is typically carried out by heating the ketone with a suspension of CuBr₂ in a solvent mixture like chloroform-ethyl acetate (B1210297). mdma.ch This method offers high selectivity for monobromination at the α-position and provides a cleaner reaction, as the byproduct, copper(I) bromide, is an insoluble solid that can be easily filtered off. mdma.chlookchem.com
N-Bromosuccinimide (NBS) : NBS is another common and milder brominating agent used for α-bromination of ketones, sometimes in the presence of a radical initiator. unipi.it For a structural analog, NBS in dichloromethane (B109758) was used to achieve a high yield of the brominated product.
Table 2: Alternative Brominating Reagents for Ketones
| Reagent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Copper(II) Bromide (CuBr₂) | Reflux in Chloroform-Ethyl Acetate | High selectivity for α-monobromination, easy byproduct removal. | mdma.chlookchem.com |
Synthesis via Functional Group Interconversions
Besides direct bromination of the final ester, this compound can theoretically be synthesized through various functional group interconversions. These routes involve modifying a precursor molecule that already contains some of the key structural features.
One plausible, though less commonly cited, pathway is the esterification of 5-bromo-4-oxopentanoic acid. This involves reacting the carboxylic acid with ethanol (B145695) under acidic conditions to form the corresponding ethyl ester. This approach separates the bromination and esterification steps.
Another potential interconversion could involve the oxidation of a precursor alcohol. For instance, the oxidation of ethyl 5-bromo-4-hydroxypentanoate using an appropriate oxidizing agent would yield the target ketone, this compound. Conversely, the reduction of the keto group in this compound to the corresponding alcohol is a known transformation.
Derivatization from Unsaturated Pentanoate Esters (e.g., from 4-pentenoic acid ethyl ester)
The synthesis of this compound from an unsaturated precursor like ethyl 4-pentenoate is not a direct conversion but can be achieved through a multi-step pathway. This process first requires the introduction of a ketone functional group at the C-4 position, followed by bromination at the C-5 position.
A key transformation in this pathway is the oxidation of the terminal alkene of ethyl 4-pentenoate to a methyl ketone, yielding ethyl 4-oxopentanoate (also known as ethyl levulinate). alfa-chemistry.comwikipedia.org The Wacker oxidation is a well-established method for this type of conversion, utilizing a palladium(II) chloride catalyst in the presence of a co-oxidant like copper(II) chloride and oxygen. alfa-chemistry.comresearchgate.net This reaction is known for its regioselectivity, typically converting terminal olefins into methyl ketones according to Markovnikov's rule. alfa-chemistry.comresearchgate.net
Once the intermediate, ethyl 4-oxopentanoate, is formed, it can undergo selective bromination. nih.govscispace.com Research has shown that using copper(II) bromide (CuBr₂) is an effective method for the bromination of aliphatic ketones like ethyl levulinate. nih.govscispace.com This reagent is considered a greener alternative to molecular bromine and demonstrates high selectivity and yields under mild conditions. nih.govscispace.com The reaction involves heating ethyl levulinate with CuBr₂ to introduce the bromine atom at the C-5 position, thus forming the final product, this compound. nih.govscispace.com
Preparation of Mthis compound as a Related System
The synthesis of Mthis compound, a compound structurally similar to its ethyl counterpart, provides valuable insight into the bromination of levulinate systems. The primary route involves the direct bromination of levulinic acid derivatives.
Bromination of Levulinic Acid Derivatives
The preparation of Mthis compound is commonly accomplished through the bromination of methyl levulinate (methyl 4-oxopentanoate). Different methodologies have been developed, offering varying degrees of selectivity and efficiency.
A classical approach employs molecular bromine (Br₂) as the brominating agent with methanol as the solvent. chemicalbook.com The reaction is typically conducted under reflux conditions. While this method results in a high conversion of the starting material, it characteristically yields a mixture of brominated products, primarily methyl 3-bromo-4-oxopentanoate and the desired mthis compound. researchgate.net One procedure reported a 96.6% yield of the combined isomers, which then requires subsequent purification to isolate the target C-5 brominated compound. chemicalbook.com
To address the issue of low regioselectivity, alternative methods have been explored. The use of copper(II) bromide (CuBr₂) has emerged as a more selective and environmentally benign option. nih.govscispace.com Studies have shown that CuBr₂ can act as a brominating agent with higher selectivity for the C-5 position of levulinate esters. nih.govscispace.com This method offers high yields, with one study reporting up to an 85% yield of methyl 5-bromolevulinate (M5B), and proceeds under milder conditions compared to using liquid bromine. nih.govscispace.com Furthermore, electrochemical methods using ammonium (B1175870) bromide have been investigated, where the choice of solvent was found to direct the regioselectivity; methanol favored the formation of the 5-bromo isomer. researchgate.net
The following table summarizes and compares the key aspects of these synthetic methods.
| Method/Reagent | Substrate | Reaction Conditions | Key Outcomes & Findings |
| Molecular Bromine (Br₂) / Methanol | Methyl Levulinate | Reflux, approx. 25 minutes. chemicalbook.com | Produces a mixture of 3-bromo and 5-bromo isomers. researchgate.net High conversion (~96.6% combined yield), but requires purification to isolate the 5-bromo product. chemicalbook.com |
| **Copper(II) Bromide (CuBr₂) ** | Methyl Levulinate | 40°C for 5 hours. nih.gov | Greener reagent with higher selectivity for the 5-bromo position. nih.govscispace.com Achieved a high yield (over 85%) of Mthis compound. nih.govscispace.com |
| Electrochemical / Ammonium Bromide | Methyl Levulinate | Electrochemical cell. | Regioselectivity is solvent-dependent; methanol as a solvent favors the formation of Mthis compound. researchgate.net |
Reactivity and Mechanistic Studies of Ethyl 5 Bromo 4 Oxopentanoate
Electrophilic and Nucleophilic Properties
The presence of both a bromo substituent and a keto group confers distinct electrophilic sites upon Ethyl 5-bromo-4-oxopentanoate. The bromine atom at the γ-position renders the adjacent carbon highly electrophilic, while the carbonyl group provides another site for nucleophilic attack.
Role of the Bromine Atom as a Leaving Group in Substitution Reactions
The bromine atom in this compound is a good leaving group, making the γ-carbon susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups at this position. For instance, it can react with nucleophiles such as amines, thiols, and alkoxides to yield substituted products. smolecule.com
Direct amination with anilines, for example, results in the displacement of the bromide to form γ-anilino-β-ketoesters. These reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF). Similarly, reactions with thiols can introduce a sulfur-containing moiety. The reactivity of the bromine atom is a key feature in the utility of this compound as a building block for more complex molecules. smolecule.com
A comparative analysis with analogous compounds highlights the role of the halogen. The chloro analog exhibits lower reactivity, often requiring more stringent reaction conditions for substitution. Conversely, the iodo analog shows faster reaction rates due to the higher polarizability of iodine, though it can be more prone to side reactions.
| Analog | Reactivity in Nucleophilic Substitution | Typical Reaction Conditions |
|---|---|---|
| This compound | Moderate to high | Polar aprotic solvents (e.g., DMF) |
| Ethyl 5-chloro-4-oxopentanoate | Lower | Harsher conditions (higher temperatures, catalysts) |
| Ethyl 5-iodo-4-oxopentanoate | Higher | Milder conditions, but prone to side reactions |
Reactivity of the Keto Group with Nucleophiles
The keto group at the β-position of this compound is another site of reactivity. It can undergo nucleophilic addition reactions, a characteristic feature of ketones. For instance, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com
Furthermore, the keto group can react with hydrazine (B178648) and its derivatives. This reactivity is fundamental to the synthesis of various heterocyclic compounds. clockss.org The initial step involves a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.
Hydrolytic Pathways
The ester functionality of this compound can be cleaved through hydrolysis, a reaction that can be mediated by either acid or base.
Base-Mediated Hydrolysis to 5-bromo-4-oxopentanoic acid
Under basic conditions, the ester group of this compound can be hydrolyzed to yield the corresponding carboxylate salt, which upon acidification, gives 5-bromo-4-oxopentanoic acid. This transformation is a standard saponification reaction where a hydroxide (B78521) ion acts as the nucleophile, attacking the ester's carbonyl carbon. While direct literature on the hydrolysis of this compound is not extensively detailed, the hydrolysis of similar esters is a well-established process. For instance, the related compound 1-(dicarboxymethyl)-2,2-dimethylcyclopropanol has been shown to hydrolyze to 4,4-dimethyl-3-oxopentanoic acid under basic conditions. researchgate.net
Mechanisms in Derivatization Reactions
The dual reactivity of this compound allows for a variety of derivatization reactions, leading to the formation of complex cyclic structures.
Reaction with Hydrazine Derivatives to Form Pyridazinones or Dihydropyridazinones
The reaction of γ-keto acids and their esters, such as this compound, with hydrazine derivatives is a well-established method for the synthesis of pyridazinones and their di- and tetrahydro derivatives. clockss.orgthieme-connect.de The reaction typically proceeds through a two-step mechanism.
The initial step is the condensation of the hydrazine with the keto group of the oxopentanoate to form a hydrazone intermediate. This is a classic nucleophilic addition-elimination reaction at the carbonyl carbon.
Following the formation of the hydrazone, an intramolecular cyclization occurs. The terminal nitrogen of the hydrazone moiety acts as a nucleophile, attacking the electrophilic ester carbonyl carbon. This ring-closing step leads to the formation of a six-membered dihydropyridazinone ring. Subsequent elimination of ethanol (B145695) drives the reaction to completion. rsc.orgiucr.org
Direct Amination with Anilines (based on mthis compound)
The reactivity of γ-halo-β-ketoesters, such as this compound, allows for direct amination with anilines to form γ-anilino-β-ketoesters. Research based on the analogous compound, mthis compound, demonstrates that this reaction is a reliable method for synthesizing these valuable intermediates, which are precursors to substituted pyrroles. nih.govuni-muenchen.de
The fundamental reaction involves the nucleophilic substitution of the bromine atom at the γ-position by the nitrogen atom of the aniline (B41778). This process is generally efficient, with studies on the methyl analog, mthis compound, showing high yields. nih.gov For instance, the reaction with N-methyl-3,5-dichloroaniline in refluxing acetonitrile (B52724) proceeds smoothly to give the corresponding γ-anilino-β-ketoester. nih.gov
The reaction's success is not heavily dependent on the electronic properties of the substituents on the aniline ring. nih.gov However, steric hindrance from bulky substituents on the nitrogen atom of the amine can significantly decrease the reaction yield. nih.gov
Commonly, these amination reactions are conducted in polar aprotic solvents. One established method involves refluxing the reactants in acetonitrile at 80 °C. nih.gov An alternative approach uses milder conditions, such as a temperature range of 25–40 °C in dimethylformamide (DMF), often with the addition of potassium iodide as a catalyst to facilitate the substitution.
Research Findings
Detailed studies on the direct amination of mthis compound provide specific insights into the reaction's scope and efficiency. The reaction between mthis compound and N-methyl-3,5-dichloroaniline serves as a key example of this transformation. nih.gov
The product, methyl 5-((3,5-dichlorophenyl)(methyl)amino)-4-oxopentanoate, was synthesized in high yield under optimized conditions. nih.gov The successful formation of this product highlights the utility of γ-bromo-β-ketoesters as effective substrates for direct amination. nih.gov
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) | Reference |
| Mthis compound | N-Methyl-3,5-dichloroaniline | Acetonitrile (CH₃CN) | Reflux, 80 °C, 16 h | Methyl 5-((3,5-dichlorophenyl)(methyl)amino)-4-oxopentanoate | 89% | nih.gov |
The resulting γ-anilino-β-ketoester is a 1,4-dicarbonyl compound, which is a versatile precursor for the synthesis of N-substituted pyrroles through intramolecular condensation, a process known as the Paal-Knorr pyrrole (B145914) synthesis. uni-muenchen.de This subsequent cyclization step provides a straightforward route to complex heterocyclic structures from simple starting materials.
Synthetic Applications of Ethyl 5 Bromo 4 Oxopentanoate As an Intermediate
Construction of Complex Organic Molecules
Ethyl 5-bromo-4-oxopentanoate serves as a key building block in organic synthesis. smolecule.com Its structure allows for sequential or one-pot reactions, such as nucleophilic substitutions at the bromine-bearing carbon and various reactions involving the keto-ester portion of the molecule. This reactivity has been harnessed to introduce a five-carbon chain into larger molecules, which can then be further modified or cyclized. Researchers utilize it as a precursor for synthesizing intricate organic molecules that are often evaluated for potential use in medicinal chemistry and materials science. smolecule.comacs.org
Role in Heterocyclic Synthesis
The compound is a particularly effective intermediate in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. lbp.worldnih.gov Its ability to participate in cyclization reactions makes it a valuable starting point for creating various ring systems.
The reactivity of this compound lends itself to the formation of diverse nitrogen-based heterocyclic rings.
While direct synthesis of the indole (B1671886) nucleus using this compound is not prominently documented, its structural motif is incorporated into indole-containing molecules. A notable example is the synthesis of ethyl 2-(5-bromo-1H-indol-3-yl)-4-oxopentanoate. This is achieved through a Friedel-Crafts alkylation, where 5-bromoindole (B119039) reacts with ethyl 4-oxopent-2-enoate. rsc.org This reaction attaches the 4-oxopentanoate (B1231505) side chain, which is structurally related to the target compound, to the C3 position of the indole ring, yielding a key intermediate for further heterocyclic synthesis. rsc.org
Table 1: Synthesis of an Indole-Substituted 4-Oxopentanoate
| Reactants | Product | Yield | Reference |
|---|---|---|---|
| 5-Bromoindole, Ethyl 4-oxopent-2-enoate | Ethyl 2-(5-bromo-1H-indol-3-yl)-4-oxopentanoate | Not Specified | rsc.org |
The keto-ester chain of indole-substituted oxopentanoates is a direct precursor to dihydropyridazinone rings. For instance, the previously mentioned ethyl 2-(5-bromo-1H-indol-3-yl)-4-oxopentanoate undergoes cyclization upon reaction with hydrazine (B178648). rsc.org This reaction forms the 4-(5-bromo-1H-indol-3-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one ring system, demonstrating a key application in building these heterocycles which are investigated for their biological activities, such as phosphodiesterase (PDE) inhibition. rsc.orgresearchgate.net
Table 2: Synthesis of a Dihydropyridazinone Derivative
| Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-(5-bromo-1H-indol-3-yl)-4-oxopentanoate | Hydrazine (35% wt in water) | 4-(5-bromo-1H-indol-3-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one | Not Specified | rsc.org |
The Hantzsch thiazole (B1198619) synthesis is a classical method that involves the reaction of an α-haloketone with a thioamide. bepls.comorganic-chemistry.org this compound possesses the required α-bromoketone functionality (-C(=O)-CH₂Br), making it a potential substrate for this reaction. While direct examples with this specific compound are not readily found in the cited literature, the reaction is well-established for structurally similar molecules. For example, its isomer, ethyl 4-bromo-3-oxopentanoate, has been shown to enable efficient thiazole ring formation. This suggests a strong potential for this compound to react with thioamides, such as thiourea, to form substituted thiazole derivatives, which are significant scaffolds in medicinal chemistry. analis.com.mymdpi.com
Benzofurans are a class of heterocyclic compounds found in many natural products and synthetic drugs. nih.govrsc.org this compound has been explicitly used as a key reagent in the construction of the benzofuran (B130515) core. In a multi-step synthesis of potent integrin inhibitors, a phenol-containing intermediate was alkylated with this compound (referred to as ethyl 5-bromo-4-oxovalerate). acs.org The resulting ether product was then treated with concentrated sulfuric acid, which catalyzed an intramolecular cyclization to furnish the benzofuran ring system. acs.org This strategy highlights the compound's utility in forming C-O bonds followed by cyclization to build fused heterocyclic systems.
Table 3: Multi-step Synthesis of a Benzofuran Derivative
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Phenol Intermediate | This compound, TBAF, THF | Ester Intermediate (24) | Not Specified | acs.org |
| 2 | Ester Intermediate (24) | Concentrated H₂SO₄, 0 °C | Benzofuran Derivative (25) | Not Specified | acs.org |
| 3 | Benzofuran Derivative (25) | NaOH, H₂O, THF | Final Benzofuran Acid (26) | 74% (from 24) | acs.org |
Precursor to Nitrogen-Containing Heterocycles
Formation of Pyridazinone and Dihydropyridazinone Ring Systems
Utilization in Medicinal Chemistry Syntheses
This compound is a significant chemical intermediate prized for its utility in the synthesis of complex molecules, particularly within the field of medicinal chemistry. Its structure, featuring a reactive bromine atom and a ketone functional group, allows for a variety of chemical transformations, making it a versatile building block for pharmacologically active compounds.
A notable application of this compound is its role as a key intermediate in the development of novel dual inhibitors for integrins αvβ3 and αvβ5. acs.org These integrins are involved in processes such as angiogenesis and tumor growth, making them important targets for anticancer therapies. nih.gov
In a specific synthetic pathway detailed in a 2011 study, this compound (referred to as compound 16 in the research) was used to construct a larger molecular scaffold. acs.org The synthesis of this intermediate itself began with ethyl succinyl chloride, which was reacted with (trimethylsilyl)diazomethane, followed by the addition of hydrogen bromide in acetic acid, yielding this compound with a 64% yield. acs.org
The crucial step involving this compound was a nucleophilic substitution reaction. It was reacted with a thiol-containing intermediate in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in a tetrahydrofuran (B95107) (THF) solvent. This reaction yielded a thioether derivative, which served as a subsequent building block for the final integrin inhibitors. acs.org
Table 1: Synthesis of Key Thioether Intermediate acs.org
| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Yield |
| 3-(triisopropylsilylthio)phenyl acetate (B1210297) | This compound | Tetrabutylammonium fluoride / THF | Ethyl 5-(3-acetyloxyphenylthio)-4-oxopentanoate | 73% |
This synthesis demonstrates the utility of the bromine atom in this compound as a good leaving group, facilitating the formation of a carbon-sulfur bond, which is a key step in assembling the core structure of the dual inhibitors. acs.org
Beyond the specific example of integrin inhibitors, the chemical reactivity of this compound makes it a valuable precursor for a range of potential drug candidates. Its bifunctional nature—possessing both an electrophilic carbon attached to the bromine and a ketone group—allows for its use in constructing diverse molecular architectures.
Researchers have identified its potential in the following areas:
Anticancer Agents: Brominated compounds, in general, have been investigated as vascular disrupting agents (VDAs). These agents can interfere with the tubulin-microtubule system within cells, a mechanism that is a target for cancer chemotherapy. The structure of this compound makes it a candidate for further investigation into similar anticancer applications.
Enzyme Inhibitors: The compound has been noted for its potential in studies aimed at inhibiting specific metabolic enzymes. Its ability to react with nucleophiles, such as amino or thiol groups commonly found in enzyme active sites, makes it a useful tool for developing targeted enzyme inhibitors for various metabolic disorders. smolecule.com
Heterocyclic Compound Synthesis: It serves as a precursor for synthesizing various heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals, and the ability to use this bromo-keto ester to build such rings is of high value in drug discovery.
Table 2: Potential Medicinal Chemistry Applications
| Therapeutic Area / Compound Class | Role of this compound | Relevant Structural Features |
| Anticancer Agents (e.g., VDAs) | Investigated as a potential vascular disrupting agent. | Bromine atom, Carbonyl group |
| Enzyme Inhibitors | Building block for molecules targeting enzyme active sites. | Electrophilic carbon, Reactivity with nucleophiles |
| Heterocyclic Synthesis | Precursor for creating diverse heterocyclic scaffolds for drug discovery. | Bifunctional (keto and bromo groups) |
The compound's versatility ensures its continued use as a foundational element in the exploration and development of new therapeutic agents.
Advanced Research Considerations and Future Directions
Optimization of Synthetic Pathways for Enhanced Efficiency and Scalability
The primary synthesis of ethyl 5-bromo-4-oxopentanoate typically involves the bromination of ethyl levulinate (ethyl 4-oxopentanoate). Traditional methods often utilize molecular bromine in solvents like acetic acid or methanol (B129727). However, these approaches can lead to the formation of byproducts, such as the 3-bromo isomer, necessitating challenging purification steps. google.com
Current research focuses on optimizing these synthetic pathways to improve yield, selectivity, and scalability. Key areas of investigation include:
Selective Brominating Agents: To circumvent the issues associated with elemental bromine, alternative brominating agents are being explored. N-bromosuccinimide (NBS) has been shown to be an effective alternative. The use of copper(II) bromide (CuBr₂) presents a more selective and less hazardous option, leading to higher yields of the desired 5-bromo isomer and minimizing the formation of regioisomeric impurities.
Reaction Condition Optimization: Fine-tuning reaction parameters is crucial for maximizing efficiency. This includes precise control of temperature, reaction time, and the stoichiometry of reactants. For instance, conducting the bromination at controlled temperatures, such as 0–25°C, can enhance the selective formation of the desired product.
Solvent Systems: The choice of solvent significantly impacts reaction kinetics and product distribution. Research into greener and more sustainable solvent alternatives to traditional chlorinated solvents is an active area of exploration. acs.org
Purification Techniques: Developing more efficient purification methods is essential for large-scale production. While traditional methods like fractional distillation and column chromatography are employed, newer techniques are being investigated to reduce solvent consumption and improve throughput. google.com
Interactive Data Table: Comparison of Synthetic Methods
| Method | Brominating Agent | Solvent | Key Advantages | Challenges |
| Classical Method | Bromine (Br₂) | Acetic Acid/Methanol | Readily available reagents | Formation of 3-bromo isomer, use of hazardous bromine |
| NBS Bromination | N-Bromosuccinimide (NBS) | Dichloromethane (B109758) | Higher selectivity in some cases | Use of chlorinated solvents |
| Copper(II) Bromide Method | Copper(II) Bromide (CuBr₂) | Methanol | High selectivity, less hazardous | Catalyst removal may be required |
| One-Pot Synthesis | Ethyl succinyl chloride, (Trimethylsilyl)diazomethane, HBr | Acetonitrile (B52724) | Streamlined process | Use of potentially explosive diazomethane |
Exploration of Stereoselective Transformations Involving this compound
The carbonyl group at the 4-position of this compound is a prochiral center, making it an ideal substrate for stereoselective reduction to introduce a chiral hydroxyl group. The development of enantiomerically pure building blocks is of paramount importance in medicinal chemistry and the synthesis of bioactive molecules. researchgate.net
Current research in this area includes:
Biocatalysis: The use of enzymes and whole-cell systems for the stereoselective reduction of ketones is a rapidly growing field. These biocatalytic methods offer high enantioselectivity under mild reaction conditions. researchgate.net
Chiral Catalysts: The development of chiral metal complexes and organocatalysts for the asymmetric reduction of ketones is another major focus. google.com These catalysts can facilitate the transfer of hydrogen from a hydride source to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol.
Novel Catalyst Development for Reactions Involving this compound
The development of novel catalysts is crucial for expanding the synthetic utility of this compound. Research is focused on creating catalysts that can promote new types of reactions or improve the efficiency and selectivity of existing transformations.
Key areas of catalyst development include:
Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, copper, and gold, are being investigated for their ability to mediate a variety of reactions, such as cross-coupling and cyclization reactions. mdpi.com
Organocatalysis: Metal-free organocatalysts have emerged as a powerful tool in organic synthesis. google.com These small organic molecules can catalyze a wide range of transformations with high stereoselectivity, offering a more sustainable alternative to metal-based catalysts.
Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions. Photoredox catalysts can enable transformations that are difficult to achieve using traditional thermal methods. mdpi.com
Computational Chemistry Approaches for Understanding Reactivity and Selectivity
Computational chemistry plays an increasingly important role in modern chemical research. Tools such as Density Functional Theory (DFT) can be used to model the structure and reactivity of this compound and its reaction intermediates. whiterose.ac.uk
These computational approaches can provide valuable insights into:
Reaction Mechanisms: Computational modeling can help to elucidate the detailed mechanistic pathways of reactions involving this compound, providing a deeper understanding of how these transformations occur. whiterose.ac.uk
Predicting Reactivity and Selectivity: By calculating the energies of different transition states and intermediates, computational methods can be used to predict the outcome of reactions and guide the design of new experiments.
Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts by predicting their activity and selectivity before they are synthesized and tested in the laboratory.
Investigation of New Synthetic Transformations and Their Mechanistic Underpinnings
The unique bifunctional nature of this compound makes it a versatile starting material for the synthesis of a wide variety of complex molecules. Researchers are continuously exploring new synthetic transformations that exploit its reactivity.
Some areas of active investigation include:
Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups.
Cyclization Reactions: The presence of both an electrophilic carbon (attached to the bromine) and a nucleophilic enolate (formed from the ketone) allows for intramolecular cyclization reactions to form various heterocyclic compounds.
Domino and Multicomponent Reactions: Designing reaction cascades where multiple bonds are formed in a single operation is a highly efficient strategy for building molecular complexity. This compound is an excellent substrate for such reactions.
A notable example involves the reaction with ethyl 2-bromo-3-oxopentanoate and 5-bromo-3-methylpyridin-2-amine to construct an imidazo[1,2-a]pyridine (B132010) core, a key intermediate in the synthesis of the drug Ziritaxestat. acs.org
Sustainable Chemical Processes for the Synthesis and Utilization of this compound
The principles of green chemistry are increasingly being applied to the synthesis and utilization of chemicals to minimize their environmental impact. ijnc.ir Research in this area for this compound focuses on several key aspects:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Renewable Feedstocks: Exploring the synthesis of this compound from bio-based starting materials.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. acs.org For example, using greener solvents for extraction and purification processes. smolecule.com
Energy Efficiency: Developing synthetic methods that can be carried out at lower temperatures and pressures to reduce energy consumption.
Waste Reduction: Minimizing the generation of waste products through the development of more efficient and selective reactions. mdpi.com
Interactive Data Table: Green Chemistry Considerations
| Green Chemistry Principle | Application to this compound |
| Prevention | Optimizing reactions to minimize byproduct formation. |
| Atom Economy | Designing syntheses that incorporate a high percentage of reactant atoms into the product. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like molecular bromine with safer alternatives like CuBr₂. |
| Designing Safer Chemicals | Not directly applicable to the compound itself, but to the products derived from it. |
| Safer Solvents and Auxiliaries | Utilizing greener solvents like ethyl acetate (B1210297) for extractions and exploring solvent-free reaction conditions. |
| Design for Energy Efficiency | Developing catalytic processes that operate at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Investigating the synthesis from bio-derived levulinic acid. |
| Reduce Derivatives | Employing one-pot reactions to avoid protection/deprotection steps. |
| Catalysis | Using catalytic amounts of reagents (organocatalysts, metal catalysts) over stoichiometric ones. |
| Design for Degradation | Not directly applicable to this intermediate, but to the final products. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reaction conditions and prevent runaway reactions or byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less flammable solvents and reagents. |
Q & A
Q. What are the primary synthetic routes for Ethyl 5-bromo-4-oxopentanoate, and how are reaction conditions optimized?
this compound is typically synthesized via bromination of γ-ketoesters. A common method involves treating ethyl 4-oxopentanoate with bromine (Br₂) in acetic acid under controlled temperatures (0–25°C). The reaction proceeds via electrophilic substitution at the γ-position, with yields dependent on stoichiometric ratios and solvent polarity. For example, mthis compound (a structural analog) was synthesized in 89% yield using N-bromosuccinimide (NBS) in dichloromethane, highlighting the importance of halogenating agent selection . Optimization often involves adjusting iodide sources, inert atmospheres, and solvent systems to minimize side reactions like oxidation or self-condensation .
Q. What reactivity patterns make this compound valuable in nucleophilic substitution reactions?
The bromine atom at the γ-position is highly electrophilic, enabling nucleophilic substitutions with amines, thiols, or alkoxides. For instance, in direct amination reactions with anilines, the bromide is displaced to form γ-anilino-β-ketoesters. This reaction is typically conducted in polar aprotic solvents (e.g., DMF) with potassium iodide as a catalyst, achieving yields >85% under mild conditions (25–40°C). Steric hindrance from secondary bromides (e.g., cyclic analogs) may reduce efficiency, necessitating temperature adjustments or alternative catalysts .
Q. How is this compound characterized to confirm purity and structural integrity?
Standard characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR to verify carbonyl (δ 170–210 ppm) and bromide (δ 3.5–4.5 ppm for adjacent CH₂) signals.
- HPLC-MS : To assess purity and detect byproducts.
- Elemental analysis : Confirmation of C, H, Br, and O content. Proper documentation of these steps is critical for reproducibility, as emphasized in crystallography and organic synthesis guidelines .
Advanced Research Questions
Q. How is this compound employed in synthesizing multifunctional cyclopentadienyl ligands for bioorganometallic complexes?
The compound serves as a bifunctional scaffold in combinatorial bioorganometallics. Its α-bromo-ketone moiety reacts with cyclopentadienyl (Cp) precursors to form ligands conjugated with biological vectors (e.g., targeting peptides). For example, this compound was used to functionalize Cp ligands for rhenium and technetium piano-stool complexes, enabling applications in theranostics (e.g., radiopharmaceuticals). The (CH₂)₂ spacer in its structure reduces steric interference during vector conjugation, enhancing biocompatibility .
Q. What mechanistic insights explain yield variations in reactions involving secondary bromides of this compound derivatives?
Steric hindrance and electronic effects significantly impact reactivity. For example, methyl 3-bromo-2-oxocyclopentanecarboxylate (a cyclic analog) showed reduced yields (40%) in amination due to restricted nucleophile access. Yield improvements (to 57%) were achieved by removing iodide sources and air, which suppressed oxidation side reactions. Computational studies or kinetic isotope effects could further elucidate transition-state geometries .
Q. Can this compound derivatives act as inhibitors for viral proteases, and what structural features drive activity?
Structural analogs like tert-butyl (3S)-3-[[(benzyloxy)carbonyl]amino]-5-bromo-4-oxopentanoate exhibit potent inhibition of SARS-CoV-2 main protease (Mpro, Ki ≈ 0.00038 mM). The bromo-ketone group interacts with the catalytic cysteine residue (Cys145), while the ester moiety enhances solubility. Structure-activity relationship (SAR) studies suggest that substituting the ethyl group with bulkier alkyl chains may improve binding affinity .
Q. How should researchers address contradictions in reaction yields or selectivity when using this compound?
Discrepancies often arise from:
- Solvent polarity : Polar solvents (e.g., DMF) favor SN2 mechanisms, while nonpolar solvents may promote elimination.
- Catalyst loadings : Excess iodide can lead to over-oxidation, as observed in cyclic β-ketoester amination . Systematic screening using design of experiments (DoE) or high-throughput robotics can identify optimal conditions.
Q. What are best practices for documenting synthetic procedures involving this compound to ensure reproducibility?
Follow guidelines for rigorous experimental reporting:
- Detailed protocols : Specify solvent volumes, temperatures, and catalyst ratios (e.g., "1.2 equiv NBS in DCM at 0°C").
- Raw data inclusion : Provide NMR spectra, HPLC chromatograms, and crystallographic data (if applicable) in supplementary materials.
- Ethical compliance : Adhere to safety standards for bromide handling and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
